N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine
CAS No.:
Cat. No.: VC13447094
Molecular Formula: C18H31N3
Molecular Weight: 289.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H31N3 |
|---|---|
| Molecular Weight | 289.5 g/mol |
| IUPAC Name | N'-[(1-benzylpiperidin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C18H31N3/c1-16(2)21(12-10-19)15-18-9-6-11-20(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,19H2,1-2H3 |
| Standard InChI Key | YQMGLCVNSXRXAX-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCN)CC1CCCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CCN)CC1CCCN(C1)CC2=CC=CC=C2 |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the piperidine scaffold. The key steps include:
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Formation of the piperidine ring through cyclization processes.
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Attachment of the benzyl group via alkylation reactions.
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Incorporation of the ethane-1,2-diamine chain, often using reductive amination or nucleophilic substitution.
Table 2: General Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Piperidine formation | Cyclization with ammonia sources |
| 2 | Benzylation | Benzyl chloride, base catalyst |
| 3 | Diamine substitution | Ethylenediamine derivatives |
Biological and Pharmaceutical Applications
Piperidine derivatives are widely studied for their biological activities. Although specific data on this compound is limited, similar structures have shown:
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Binding affinity for dopamine and norepinephrine transporters, suggesting potential use in neurological disorders such as ADHD or depression .
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Antagonistic or agonistic effects on specific receptors, depending on functional group modifications.
Potential Uses
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Pharmaceutical Research: As a scaffold for drug discovery targeting central nervous system (CNS) disorders.
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Chemical Biology: Used as a probe to study transporter mechanisms.
Research Findings and Future Directions
While specific studies on N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine are sparse, related compounds have demonstrated significant pharmacological potential:
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Studies on similar benzylpiperidines indicate high transporter affinity and selectivity .
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Future research could focus on its activity as a CNS-active agent or its role in receptor modulation.
This compound represents an interesting target for further research due to its structural complexity and potential pharmacological applications.
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